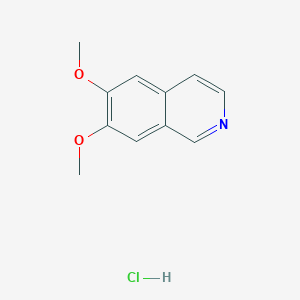

6,7-Dimethoxyisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dimethoxyisoquinoline hydrochloride is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6,7-Dimethoxyisoquinoline hydrochloride can be synthesized through a one-pot reaction method that simplifies the process and enhances yield. The synthesis involves starting materials such as 3,4-dimethoxy phenethylamine and formylation reagents, leading to a product with over 99% purity and a yield exceeding 75% . This efficient synthesis method is crucial for industrial applications and the production of pharmaceutical intermediates.

Huntington's Disease Treatment

One of the most significant applications of this compound is its role as an intermediate in the synthesis of tetrabenazine, a drug approved for the treatment of Huntington's disease. Tetrabenazine functions by depleting monoamines from nerve terminals, thereby alleviating chorea symptoms associated with the disease . The structural similarity between this compound and tetrabenazine underlines its importance in neuropharmacology.

Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7 . The structure-activity relationship (SAR) analyses suggest that modifications to the isoquinoline structure can enhance its potency against cancer cells.

Inhibition of Glutamine Fructose-6-Phosphate Amidotransferase

Another notable application is the development of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as potent inhibitors of glutamine fructose-6-phosphate amidotransferase (GFAT), an enzyme involved in glucose metabolism. These derivatives have shown promising results in reducing glucose levels in animal models, indicating potential for diabetes management .

Antibacterial Properties

Recent studies have explored the antibacterial effects of isoquinoline derivatives on bacterial strains like Staphylococcus aureus and Enterococcus faecalis. The compounds demonstrated varying degrees of antibacterial activity, with some derivatives exhibiting significant inhibition against methicillin-resistant strains . This highlights the potential for developing new antibacterial agents based on the isoquinoline scaffold.

Antiviral and Anti-inflammatory Effects

Isoquinoline analogs have been reported to possess anti-inflammatory and antiviral activities. These compounds may inhibit viral replication or modulate inflammatory responses, making them candidates for further research in treating viral infections and inflammatory diseases .

Propiedades

Número CAS |

63768-19-4 |

|---|---|

Fórmula molecular |

C11H12ClNO2 |

Peso molecular |

225.67 g/mol |

Nombre IUPAC |

6,7-dimethoxyisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H11NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h3-7H,1-2H3;1H |

Clave InChI |

BYJOKRGUWGQYKA-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C=NC=CC2=C1)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.